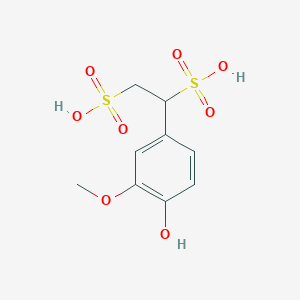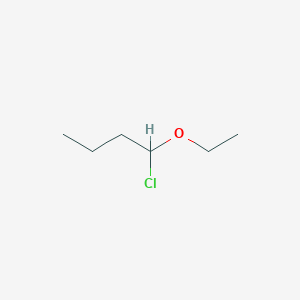
Europium;molybdenum;sulfanylidenetin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Europium;molybdenum;sulfanylidenetin is a compound that combines the unique properties of europium, molybdenum, and sulfur Europium is a rare-earth element known for its luminescent properties, molybdenum is a transition metal with significant catalytic and electronic applications, and sulfur is a non-metal essential in various chemical reactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of europium;molybdenum;sulfanylidenetin involves multiple steps, typically starting with the preparation of europium and molybdenum precursors. One common method is the sol-gel process, where metal alkoxides are hydrolyzed and condensed to form a gel, which is then dried and calcined to obtain the final compound . Another method involves the reduction of europium and molybdenum oxides with sulfur at high temperatures in an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve large-scale sol-gel processes or carbothermic reduction methods. These processes are optimized for high yield and purity, often requiring precise control of temperature, pressure, and reactant ratios .
Analyse Chemischer Reaktionen
Types of Reactions
Europium;molybdenum;sulfanylidenetin undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be oxidized to form higher oxidation state products or reduced to form lower oxidation state products . Substitution reactions may involve the replacement of sulfur with other chalcogens or halogens.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen, hydrogen, halogens, and various reducing agents such as carbon or metal hydrides. Reaction conditions often involve high temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce europium and molybdenum oxides, while reduction may yield lower oxidation state sulfides .
Wissenschaftliche Forschungsanwendungen
Europium;molybdenum;sulfanylidenetin has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of europium;molybdenum;sulfanylidenetin involves its interaction with molecular targets through its unique electronic and structural properties. Europium’s luminescent properties are exploited in imaging applications, while molybdenum’s catalytic activity is utilized in various chemical reactions . The sulfur component plays a crucial role in stabilizing the compound and facilitating electron transfer processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Europium Oxide (Eu₂O₃): Known for its luminescent properties and used in phosphors.
Molybdenum Disulfide (MoS₂): Widely used as a lubricant and in electronic applications.
Europium Sulfide (EuS): Exhibits magnetic properties and used in magnetic refrigeration.
Uniqueness
Europium;molybdenum;sulfanylidenetin is unique due to the combination of europium’s luminescence, molybdenum’s catalytic activity, and sulfur’s stabilizing effect. This combination results in a compound with versatile applications in various fields, making it a valuable material for scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
63440-04-0 |
|---|---|
Molekularformel |
EuMoSSn |
Molekulargewicht |
398.69 g/mol |
IUPAC-Name |
europium;molybdenum;sulfanylidenetin |
InChI |
InChI=1S/Eu.Mo.S.Sn |
InChI-Schlüssel |
SNGCPBROEURXDJ-UHFFFAOYSA-N |
Kanonische SMILES |
S=[Sn].[Mo].[Eu] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Nitro-2-[2-(4-nitrophenyl)ethenyl]-1H-imidazo[4,5-b]pyridine](/img/structure/B14492744.png)
![1,1'-(Propane-2,2-diyl)bis[4-(4-isocyanatophenoxy)benzene]](/img/structure/B14492756.png)
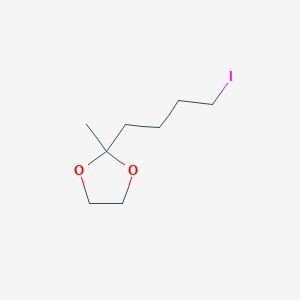
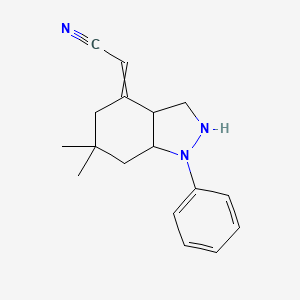
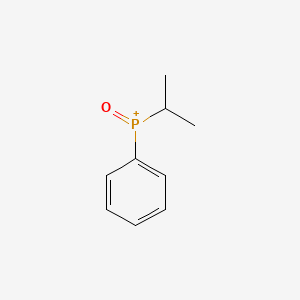
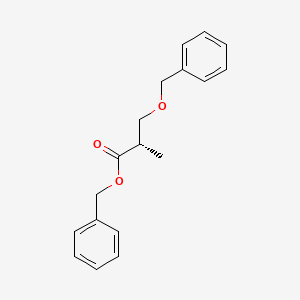


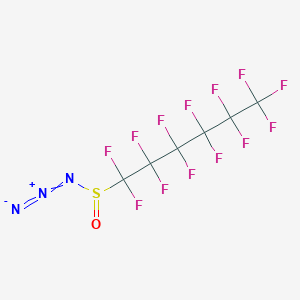
![2,2'-Oxybis[N-(2-benzoyl-4-chlorophenyl)acetamide]](/img/structure/B14492809.png)
